4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde 4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18367392
InChI: InChI=1S/C12H21BrN2O2Si/c1-12(2,3)18(4,5)17-7-6-15-11(9-16)10(13)8-14-15/h8-9H,6-7H2,1-5H3
SMILES:
Molecular Formula: C12H21BrN2O2Si
Molecular Weight: 333.30 g/mol

4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde

CAS No.:

Cat. No.: VC18367392

Molecular Formula: C12H21BrN2O2Si

Molecular Weight: 333.30 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde -

Specification

Molecular Formula C12H21BrN2O2Si
Molecular Weight 333.30 g/mol
IUPAC Name 4-bromo-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazole-3-carbaldehyde
Standard InChI InChI=1S/C12H21BrN2O2Si/c1-12(2,3)18(4,5)17-7-6-15-11(9-16)10(13)8-14-15/h8-9H,6-7H2,1-5H3
Standard InChI Key YTRRISILLKVAHJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)OCCN1C(=C(C=N1)Br)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-bromo-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazole-3-carbaldehyde, reflects its substitution pattern. The pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) is substituted at position 4 with bromine, position 1 with a TBDMS-protected ethyl group (OCH2CH2Si(C(CH3)3)(CH3)2-\text{O}-\text{CH}_2-\text{CH}_2-\text{Si}(\text{C}(\text{CH}_3)_3)(\text{CH}_3)_2), and position 5 with an aldehyde group. The TBDMS group serves as a protective moiety for the hydroxyl group during synthetic procedures, enhancing stability under acidic or basic conditions.

Key Structural Features:

  • Pyrazole Core: Provides aromaticity and sites for electrophilic substitution.

  • Bromine Atom: A halogen substituent that facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Aldehyde Group: A reactive carbonyl functionality enabling condensation reactions (e.g., formation of imines or hydrazones).

  • TBDMS-Protected Ethyl Group: Imparts steric bulk and chemical inertness, protecting the alcohol during synthesis.

Spectroscopic and Physical Properties

While experimental data on melting or boiling points are unavailable for this specific compound, its methyl-substituted analog, 4-bromo-1-methyl-1H-pyrazole-5-carboxaldehyde (molecular weight: 189.01 g/mol), melts at 97–98°C . The TBDMS group in the target compound likely increases hydrophobicity and reduces crystallinity compared to the methyl variant. Spectroscopic characterization would involve:

  • NMR: Distinct signals for the aldehyde proton (~9–10 ppm), pyrazole protons (~6–8 ppm), and TBDMS methyl groups (~0–1 ppm).

  • IR: Stretching vibrations for the aldehyde C=O (~1700 cm1^{-1}) and Si-O-C (~1100 cm1^{-1}).

Synthetic Pathways and Methodologies

Multi-Step Synthesis

The synthesis of 4-bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde involves sequential modifications to the pyrazole ring:

  • Pyrazole Ring Formation:

    • Cyclocondensation of hydrazine derivatives with 1,3-diketones or alkynes under acidic or basic conditions.

    • Example: Reaction of acetylacetone with hydrazine to form 1H-pyrazole, followed by functionalization.

  • Introduction of the TBDMS Group:

    • Protection of a hydroxyl group on the ethyl side chain using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole).

  • Bromination:

    • Electrophilic aromatic substitution using bromine (Br2\text{Br}_2) or N-bromosuccinimide (NBS) at position 4 of the pyrazole ring.

  • Aldehyde Functionalization:

    • Oxidation of a primary alcohol to an aldehyde using mild oxidizing agents (e.g., pyridinium chlorochromate, PCC).

Challenges and Optimization

  • Regioselectivity: Ensuring bromination occurs exclusively at position 4 requires careful control of reaction conditions (e.g., temperature, solvent).

  • Protection-Deprotection Strategies: The TBDMS group must remain intact during subsequent reactions but can be removed using fluoride sources (e.g., TBAF) if needed.

Chemical Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety (CHO-\text{CHO}) participates in nucleophilic additions and condensations:

  • Imine Formation: Reaction with primary amines yields Schiff bases, useful in coordination chemistry.

  • Wittig Reactions: Generation of alkenes via reaction with ylides.

  • Reduction: Conversion to a primary alcohol (CH2OH-\text{CH}_2\text{OH}) using NaBH4_4 or LiAlH4_4.

Bromine Substitution

The bromine atom at position 4 enables cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids to form biaryl structures.

  • Buchwald-Hartwig Amination: Introduction of amine groups via Pd-mediated catalysis.

TBDMS Group Stability

The TBDMS ether is resistant to nucleophilic and electrophilic attacks but cleaved by fluoride ions. This stability allows sequential functionalization of other groups without deprotection.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s versatility makes it a precursor in drug discovery. For example:

  • Anticancer Agents: Pyrazole derivatives exhibit kinase inhibition activity .

  • Antimicrobials: Functionalization of the aldehyde group can yield thiosemicarbazones with antibacterial properties.

Materials Science

  • Coordination Polymers: The aldehyde and pyrazole groups can bind metal ions, forming frameworks for catalysis or gas storage.

  • Liquid Crystals: Modification of the side chains may yield mesogenic compounds.

Comparative Analysis with Analogous Compounds

Property4-Bromo-1-[2-(TBDMSO)ethyl]-1H-pyrazole-5-carbaldehyde4-Bromo-1-methyl-1H-pyrazole-5-carboxaldehyde
Molecular FormulaC12H21BrN2O2Si\text{C}_{12}\text{H}_{21}\text{BrN}_2\text{O}_2\text{Si}C5H5BrN2O\text{C}_5\text{H}_5\text{BrN}_2\text{O}
Molecular Weight (g/mol)333.30189.01
Functional GroupsAldehyde, Br, TBDMS-protected ethylAldehyde, Br, methyl
Melting PointNot reported97–98°C
Key ApplicationsPharmaceutical intermediates, coordination chemistrySmall-molecule synthesis

The TBDMS group in the target compound enhances solubility in nonpolar solvents and stability during multi-step syntheses compared to the methyl analog .

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